molecular formula C10H13N3 B13171081 1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine

1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine

Cat. No.: B13171081
M. Wt: 175.23 g/mol
InChI Key: GIMMXJVVWMBWRY-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline ring system fused with an ethanamine group, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine typically involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with acetic anhydride to form benzoxazinone intermediates, which are then treated with ammonia to yield quinazolinone derivatives . Another approach involves the use of Brønsted acidic ionic liquids as catalysts to promote the cyclization reaction, resulting in high yields and eco-friendly conditions .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs scalable and efficient methods such as the use of heterogeneous catalysts. These catalysts facilitate the condensation of anthranilamide with aldehydes or ketones under reflux conditions, providing a practical and cost-effective route for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted quinazolinones, dihydroquinazolines, and various functionalized quinazoline derivatives .

Scientific Research Applications

1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can act as a receptor ligand, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine stands out due to its unique ethanamine group, which enhances its versatility in chemical modifications and biological interactions. This structural feature allows for the development of novel derivatives with improved pharmacological profiles .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(1,4-dihydroquinazolin-2-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-7(11)10-12-6-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3,(H,12,13)

InChI Key

GIMMXJVVWMBWRY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NCC2=CC=CC=C2N1)N

Origin of Product

United States

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